molecular formula C3HCl2N3O2 B092296 2,5-dichloro-4-nitro-1H-imidazole CAS No. 15965-32-9

2,5-dichloro-4-nitro-1H-imidazole

Cat. No. B092296
CAS RN: 15965-32-9
M. Wt: 181.96 g/mol
InChI Key: XJHISXIOFMXKNU-UHFFFAOYSA-N
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Description

“2,5-dichloro-4-nitro-1H-imidazole” is a compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest due to their wide range of biological activities . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of “2,5-dichloro-4-nitro-1H-imidazole” is characterized by the presence of two chlorine atoms, a nitro group, and an imidazole ring . The InChI code for this compound is 1S/C3HCl2N3O2/c4-1-2 (8 (9)10)7-3 (5)6-1/h (H,6,7) .


Chemical Reactions Analysis

Imidazole compounds are known for their wide range of chemical reactions . They are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular interest .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-dichloro-4-nitro-1H-imidazole” include a molecular weight of 181.97 . It is also characterized by its IUPAC name and InChI code .

Scientific Research Applications

Therapeutic Potential

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antihypertensive Potential

Navarrete-Vazquez et al. synthesized 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d] imidazole and 5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo [d] Imidazole and evaluated for antihypertensive potential .

Microwave-assisted Synthesis

Microwave-activated synthesis is a special and remarkable technique in modern synthetic organic chemistry . In the current research, it is described the microwave-assisted synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives via a one-step reaction between aromatic aldehydes and 2,3-diaminomaleonitrile (DAMN) using HNO3 as a metal-free catalyst and a strong oxidizing agent .

Antibacterial, Antifungal and Anti-inflammatory Activity

Frank et al synthesized 5-substituted-2- (2-methyl-4-nitroimidazomethyl)-1, 3, 4-oxadiazoles containing the nitroimidazole moiety by microwave-assisted as well as conventional method was carried out and their antibacterial, antifungal and anti-inflammatory activity was reported .

Future Directions

The future directions in the study of imidazole derivatives involve the development of new drugs to overcome the increasing public health problems due to antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles , indicating ongoing research in this area.

properties

IUPAC Name

2,4-dichloro-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHISXIOFMXKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166706
Record name Imidazole, 2,4-dichloro-5-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID50166706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-4-nitro-1H-imidazole

CAS RN

15965-32-9
Record name Imidazole, 2,4-dichloro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015965329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-5-nitroimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222405
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Record name Imidazole, 2,4-dichloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-4-nitroimidazole
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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